1,3,4-Thiadiazol-2-ol

Overview

Description

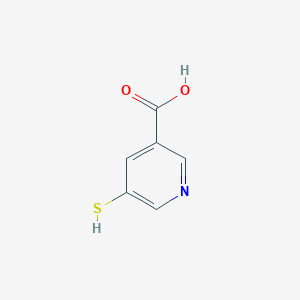

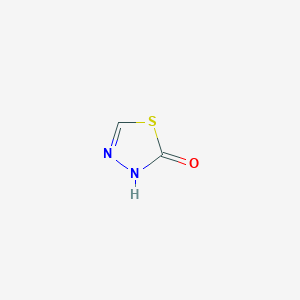

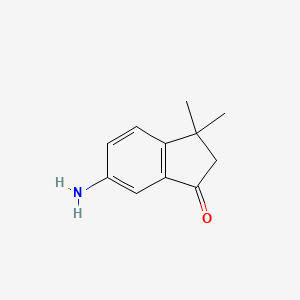

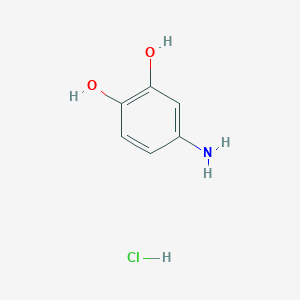

1,3,4-Thiadiazol-2-ol is a pharmaceutical intermediate . It is a compound with the formula C₂H₂N₂OS .

Synthesis Analysis

The synthesis of 1,3,4-Thiadiazol-2-ol and its derivatives has been a subject of interest in recent years due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazol-2-ol derivatives have been found to possess significant antimicrobial properties . They are effective against a range of bacteria, including both Gram-positive and Gram-negative strains, as well as against fungal pathogens like Candida albicans .

Anticancer Activity

These compounds exhibit potential anticancer properties . They have been shown to have anti-proliferative activity, which can inhibit the growth of cancer cells .

Agricultural Applications

In agriculture, 1,3,4-Thiadiazol-2-ol derivatives serve as insecticides , fungicides , and herbicides , providing a chemical defense against various pests and diseases that affect crops .

Alzheimer’s Disease Treatment

Some derivatives of 1,3,4-Thiadiazol-2-ol act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in the treatment of Alzheimer’s disease .

Electrical and Optical Applications

These compounds are also used in the field of electronics and photonics , where they contribute to the development of materials with specific electrical and optical properties .

Corrosion Inhibition

1,3,4-Thiadiazol-2-ol derivatives can act as corrosion inhibitors , which are important in protecting metals from corrosion, particularly in harsh industrial environments .

Future Directions

The future directions of 1,3,4-Thiadiazol-2-ol research are promising. There is ongoing research into the synthesis of new potent antibacterial and antifungal agents . Additionally, there is interest in the development of 1,3,4-Thiadiazol-2-ol derivatives as potential inhibitors of SARS-CoV-2 proteases .

Mechanism of Action

Target of Action

1,3,4-Thiadiazol-2-ol and its derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , antiviral , and anticancer properties. The primary targets of these compounds are often proteins or enzymes that play crucial roles in the survival and proliferation of cells. For instance, some 1,3,4-thiadiazol-2-ol derivatives have shown inhibitory effects on the Bcr-Abl protein kinase, a key player in chronic myelogenous leukemia .

Mode of Action

The interaction of 1,3,4-Thiadiazol-2-ol with its targets often results in the disruption of essential biological processes. For example, some derivatives of 1,3,4-Thiadiazol-2-ol have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . In the case of Bcr-Abl protein kinase, the compound inhibits the enzyme, thereby disrupting the signaling pathways that promote cell proliferation .

Biochemical Pathways

The action of 1,3,4-Thiadiazol-2-ol can affect various biochemical pathways. In the context of its antimicrobial activity, it has been found to inhibit the growth of various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . In terms of its anticancer activity, it has been found to inhibit the Bcr-Abl protein kinase, thereby disrupting the signaling pathways that promote cell proliferation .

Result of Action

The molecular and cellular effects of 1,3,4-Thiadiazol-2-ol’s action can be quite profound. For instance, its antimicrobial activity can lead to the inhibition of bacterial growth . Its anticancer activity, on the other hand, can result in the inhibition of cancer cell proliferation . These effects underscore the potential of 1,3,4-Thiadiazol-2-ol as a therapeutic agent.

Action Environment

The action, efficacy, and stability of 1,3,4-Thiadiazol-2-ol can be influenced by various environmental factors. For instance, the presence of certain substituents on the 1,3,4-thiadiazol-2-ol scaffold can affect its antimicrobial activity . More research is needed to fully understand how environmental factors influence the action of 1,3,4-Thiadiazol-2-ol.

properties

IUPAC Name |

3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHELCFKSFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510616 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazol-2-ol | |

CAS RN |

84352-66-9 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)